molecular formula C18H24N4O B6446254 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine CAS No. 2640877-31-0

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine

Cat. No.: B6446254
CAS No.: 2640877-31-0
M. Wt: 312.4 g/mol
InChI Key: NPLUQHONRMNTPK-UHFFFAOYSA-N
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Description

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 4-position of the pyrimidine ring and a piperazine moiety substituted with a phenylpropyl group. It has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 4-methoxybenzaldehyde and guanidine.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with 1-(3-phenylpropyl)piperazine under suitable conditions.

    Final Product Formation: The final compound is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine moiety, studied for its acetylcholinesterase inhibitory activity.

    4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with a similar piperazine structure, investigated for its antimicrobial activity.

Uniqueness

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy group and phenylpropyl-substituted piperazine moiety contribute to its potential as a versatile compound in medicinal chemistry.

Properties

IUPAC Name

4-methoxy-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-23-17-9-10-19-18(20-17)22-14-12-21(13-15-22)11-5-8-16-6-3-2-4-7-16/h2-4,6-7,9-10H,5,8,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLUQHONRMNTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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